molecular formula C29H28N2O5S B5830978 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide CAS No. 5861-83-6

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B5830978
CAS No.: 5861-83-6
M. Wt: 516.6 g/mol
InChI Key: XSPAGDURVKPWTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzenesulfonyl chloride with 4-methoxyaniline to form the benzenesulfonyl derivative. This intermediate is then reacted with formaldehyde and 2-methoxybenzylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in cancer research .

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S/c1-35-26-18-16-25(17-19-26)31(37(33,34)27-9-4-3-5-10-27)21-22-12-14-23(15-13-22)29(32)30-20-24-8-6-7-11-28(24)36-2/h3-19H,20-21H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAGDURVKPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359774
Record name 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5861-83-6
Record name 4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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